

# Solution-Phase Synthesis of Corannulene Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: Corannulene

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This document provides detailed application notes and protocols for the solution-phase synthesis of various **corannulene** derivatives. **Corannulene**, a bowl-shaped polycyclic aromatic hydrocarbon, serves as a unique building block for advanced materials and potential therapeutic agents. The following sections detail common synthetic strategies, quantitative data for key reactions, and step-by-step experimental procedures.

## Overview of Synthetic Strategies

The functionalization of the **corannulene** core in the solution phase primarily relies on two main approaches:

- **Electrophilic Aromatic Substitution:** The electron-rich convex face of the **corannulene** bowl is susceptible to electrophilic attack, allowing for the introduction of various functional groups directly onto the aromatic scaffold. Common examples include halogenation, nitration, formylation, and Friedel-Crafts acylation.
- **Palladium-Catalyzed Cross-Coupling Reactions:** Pre-functionalized **corannulenes**, typically halo-**corannulenes**, serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings, are powerful tools for constructing carbon-carbon bonds and introducing complex molecular fragments.

## Quantitative Data for Corannulene Derivative Synthesis

The following table summarizes the quantitative data for selected solution-phase syntheses of **corannulene** derivatives.

Derivative Type	Reaction	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Halogenated	Bromination	NBS, AuCl <sub>3</sub> ·H <sub>2</sub> O	1,2-Dichloroethane	100	2	-	[1]
Nitrated	Nitration	HNO <sub>3</sub> , Acetic Anhydride	-	-	4-5	54 (bis-nitro), 13 (mono-nitro)	[2]
Formylated	Rieche Formylation	Dichloromethyl methyl ether, TiCl <sub>4</sub>	Dichloromethane	0 to RT	-	89-95	[2][3]
Acylated	Friedel-Crafts Acylation	Acetyl chloride, AlCl <sub>3</sub>	-	RT	-	41 (bis-acetyl), 34 (mono-acetyl)	[2]
Aryl-substituted	Suzuki-Miyaura Coupling	Arylboronic acid, Pd(OAc) <sub>2</sub> , K <sub>3</sub> PO <sub>4</sub>	-	-	-	16-25 (solution), 37-65 (mechanochemically)	[2]
Alkynyl-substituted	Sonogashira-Hagihara Coupling	Terminal alkyne, Pd catalyst	-	-	-	20-57	[2]
Amphiphilic	Thiol-ene reaction	Thiol-terminated PEG	Toluene	-	240	27	[4]

Dicorannulenylethene	Wittig Olefination	Corannulenecarbaldehyde,						
		Corannulenyltriphenylphosphonium bromide	-	-	-	70	[5]	

## Experimental Protocols

### Protocol 1: Rieche Formylation of Corannulene

This protocol describes the high-yielding synthesis of **corannulenecarbaldehyde**.[\[3\]](#)

Materials:

- **Corannulene**
- Dichloromethane (DCM), anhydrous
- Titanium tetrachloride (TiCl<sub>4</sub>)
- Dichloromethyl methyl ether
- Ice
- Water
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve **corannulene** in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add  $\text{TiCl}_4$  to the stirred solution.
- After 5 minutes of stirring, add dichloromethyl methyl ether dropwise to the reaction mixture.
- Continue stirring at 0 °C for 3 hours.
- Quench the reaction by slowly adding ice-cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **corannulenecarbaldehyde**. The product is often pure enough without the need for column chromatography.[3]

## Protocol 2: Friedel-Crafts Acylation of Corannulene

This protocol provides a general method for the acylation of **corannulene**.<sup>[2]</sup>

Materials:

- **Corannulene**
- Acyl chloride (e.g., acetyl chloride)
- Aluminum chloride ( $\text{AlCl}_3$ ), anhydrous
- Dichloromethane (DCM), anhydrous
- Ice

- Concentrated hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Suspend anhydrous  $\text{AlCl}_3$  in anhydrous DCM in a flask under an inert atmosphere.
- Cool the mixture to 0 °C in an ice/water bath.
- Add the acyl chloride dropwise to the stirred suspension over 10 minutes.
- In a separate flask, dissolve **corannulene** in anhydrous DCM.
- Add the **corannulene** solution dropwise to the reaction mixture.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and collect the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash twice with saturated  $\text{NaHCO}_3$  solution.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate the solvent by rotary evaporation to obtain the crude acylated **corannulene**.
- Purify the product by column chromatography.

## Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromocorannulene

This protocol outlines a general procedure for the palladium-catalyzed coupling of bromocorannulene with a boronic acid.

Materials:

- Bromocorannulene
- Aryl or vinyl boronic acid
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(dppf))
- Ligand (if required, e.g., SPhos, XPhos)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., dioxane, THF, toluene)
- Water (for biphasic systems)

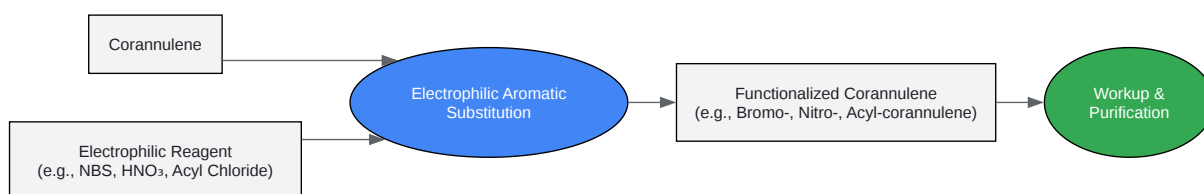
Procedure:

- In a Schlenk flask, combine bromocorannulene, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (typically 15-20 hours).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- Filter the mixture through a pad of Celite, washing with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to isolate the desired coupled product.

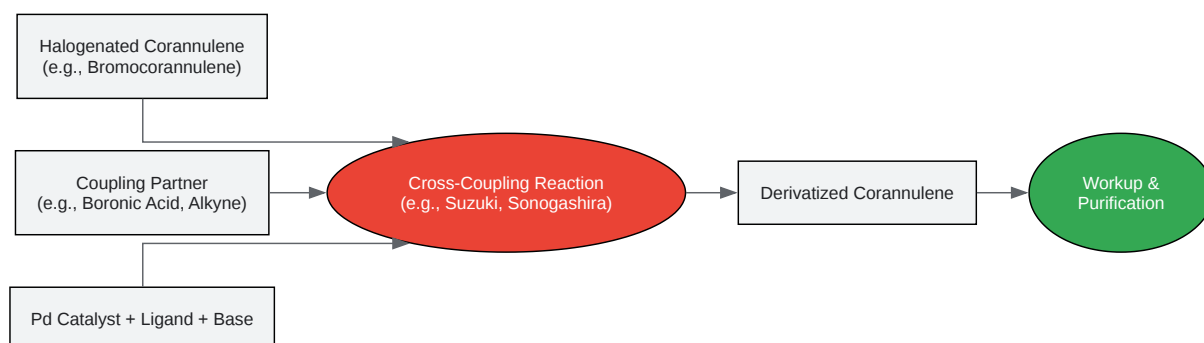
## Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of **corannulene** derivatives.



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### Workflow for Electrophilic Aromatic Substitution of **Corannulene**.





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### Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

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